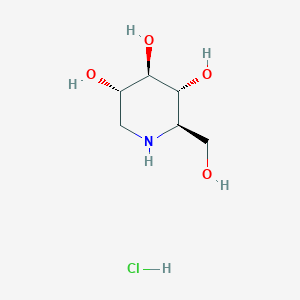

1-Deoxynojirimycin hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017351 | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73285-50-4 | |

| Record name | 1-Deoxynojirimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvoglustat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVOGLUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Analysis of 1-Deoxynojirimycin Hydrochloride from Mulberry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, stands as a pivotal bioactive compound found in mulberry (Morus spp.). This technical guide provides a comprehensive overview of the discovery, isolation, purification, and quantification of DNJ from mulberry leaves. It details various experimental protocols, from solvent-based and ultrasound-assisted extraction to purification via ion-exchange resins and membrane filtration. Analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with various detectors, are presented with specific operational parameters. Furthermore, this guide elucidates the molecular mechanisms of DNJ, focusing on its role in key signaling pathways such as α-glucosidase inhibition, the insulin-related PI3K/AKT pathway, and the antioxidant NRF2/OGG1 pathway. All quantitative data is summarized in structured tables for comparative analysis, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Background

1-Deoxynojirimycin (DNJ), chemically known as (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol, is a polyhydroxylated piperidine alkaloid, structurally analogous to glucose.[1][2] This structural similarity is the basis for its potent biological activity as an α-glucosidase inhibitor.[3]

The journey of DNJ began with the chemical reduction of nojirimycin.[4] However, its natural occurrence was first identified in 1976 by Yagi et al. from the root bark of mulberry trees (Morus species), where it was initially named moranoline.[5][6] Subsequently, DNJ was isolated from other plants and various microorganisms, including Bacillus and Streptomyces species.[4][5][7] Due to its significant antihyperglycemic, anti-obesity, and potential antiviral properties, DNJ, particularly from mulberry leaves where it is most abundant, has garnered considerable attention for pharmaceutical and nutraceutical applications.[8][9]

Isolation and Extraction from Mulberry Leaves

The concentration of DNJ in mulberry leaves is relatively low, typically around 0.1% of the dry weight, necessitating efficient extraction and purification strategies.[8][10] The content can vary significantly based on the mulberry cultivar, leaf age, and harvesting time.[11][12]

Experimental Protocols for Extraction

Several methods have been developed to extract DNJ from dried and powdered mulberry leaves. The choice of method often depends on the desired scale, efficiency, and available equipment.

Protocol 2.1.1: Acidified Solvent Extraction

This is a common laboratory-scale method for DNJ extraction.

-

Sample Preparation : Dry mulberry leaves at 80°C to a moisture content of approximately 5%. Grind the dried leaves into a powder (particle size 0.1-1 cm).[13]

-

Extraction : Mix 100 mg of the leaf powder with 10 mL of 0.05 M aqueous HCl.[14]

-

Sonication : Place the mixture in an ultrasonicator for 30 minutes to facilitate cell wall disruption and solvent penetration.[14]

-

Centrifugation : Centrifuge the suspension at 10,000 rpm for 20 minutes.[14]

-

Collection : Collect the supernatant. The residue can be re-extracted to improve yield.[11]

-

Filtration : Filter the collected supernatant. The resulting extract is ready for derivatization or further purification.[14]

Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE) - Optimized

UAE is a more rapid and efficient method that utilizes acoustic cavitation to enhance extraction. Response surface methodology (RSM) has been used to optimize the parameters for maximum yield.[10][15][16]

-

Sample Preparation : Prepare dried, powdered mulberry leaves as described in Protocol 2.1.1.

-

Optimized Conditions :

-

Procedure : Mix the sample with the solvent in the specified ratio and apply ultrasonic treatment under the optimized conditions.

-

Post-Extraction : Centrifuge the mixture at high speed (e.g., 6,000 rpm for 15 min) and filter the supernatant to obtain the crude DNJ extract.[17]

Protocol 2.1.3: Response Surface Methodology (RSM) Optimized Solvent Extraction

RSM is a statistical tool used to optimize complex processes. For DNJ extraction, it has been used to determine the ideal combination of multiple parameters.[8]

-

Sample Preparation : Use dry mulberry leaf powder.

-

Optimized Conditions :

-

Procedure : Perform the extraction under these specified conditions.

-

Post-Extraction : Process the extract via centrifugation and filtration.

Quantitative Data: Extraction Yields

The efficiency of extraction is highly dependent on the chosen parameters.

| Extraction Method | Key Parameters | DNJ Yield | Reference |

| RSM Optimized Solvent | 55% Ethanol, 80°C, 1.2 h, 12:1 ratio | 256 mg / 100 g dry leaves | [8] |

| Ultrasound-Assisted (Optimized) | 7 mL/g ratio, 180 W, 260 s | Produces 0.8% DNJ-enriched powder | [10][16] |

| Ultrasound-Assisted | Water, 1:40 ratio, 125 W, 70°C, 20 min | 0.092% extraction ratio | [18] |

Table 1: Comparison of DNJ Extraction Yields under Optimized Conditions.

Purification of DNJ Extract

Crude mulberry extract contains numerous compounds besides DNJ. Purification is essential to increase the concentration of DNJ for pharmaceutical use.

Experimental Protocols for Purification

Protocol 3.1.1: Sequential Resin Chromatography

This method uses a combination of macroporous and ion-exchange resins to isolate and concentrate DNJ.[19]

-

Initial Purification : Load the crude extract (pH adjusted to 4.0) onto an AB-8 macroporous resin column. The maximum loading amount is 2 bed volumes (BV).

-

Elution (Step 1) : Elute the column at a flow rate of 1 BV/h. Collect the effluent. This step increases the DNJ content to approximately 4.9% with a recovery rate of 98%.

-

Cation Exchange Chromatography : Load the enriched fraction from the previous step onto a 732 H-type cation exchange resin column.

-

Elution (Step 2) : Elute the column sequentially with:

-

1 BV of H₂O

-

1.5 BV of 0.3 M NH₃·H₂O

-

2 BV of 0.5 M NH₃·H₂O

-

-

Collection : Collect the fractions where the pH is between 9.0 and 10.0. This final product can reach a DNJ content of 16.7%.

Protocol 3.1.2: Membrane Filtration and Resin Chromatography

This industrial-scale method combines membrane separation with resin chromatography, avoiding organic solvents.[20]

-

Aqueous Extraction : Prepare a crude aqueous extract from dried mulberry leaf powder by refluxing with deionized water.

-

Microfiltration : Pass the aqueous extract through a microfiltration membrane to remove suspended solids and macromolecules.

-

Ultrafiltration : Subject the permeate from microfiltration to ultrafiltration to further remove larger dissolved molecules.

-

Resin Treatment : Sequentially pass the ultrafiltration permeate through:

-

Macroporous adsorption resin column.

-

Strongly acidic cation exchange resin column.

-

Strongly basic anion exchange resin column.

-

-

Result : This process can increase the mass concentration of DNJ from 1.32% in the initial aqueous extract to 7.84% in the final product, with an extraction ratio of 88.06%.[20]

Purification Workflow Diagram

Caption: Workflow for the extraction and purification of DNJ from mulberry leaves.

Analytical Quantification

Accurate quantification of DNJ is crucial for quality control and research. Since DNJ lacks a strong chromophore, direct UV detection in HPLC is difficult.[21] Therefore, methods often involve derivatization or the use of universal detectors like ELSD or mass spectrometry.

Experimental Protocols for Quantification

Protocol 4.1.1: HPLC with FMOC-Cl Derivatization and Fluorescence Detection (FLD)

This is a sensitive and widely used method that introduces a fluorescent tag to the DNJ molecule.

-

Derivatization Reaction :

-

Mix 10 µL of the DNJ extract or standard solution with 10 µL of 0.4 M potassium borate buffer (pH 8.5).[11]

-

Add 20 µL of 5 mM 9-Fluorenylmethyl Chloroformate (FMOC-Cl) in acetonitrile.[11]

-

Vortex for 30 seconds and incubate at 25°C for 20 minutes.[11]

-

Add 10 µL of 0.1 M glycine to quench the excess FMOC-Cl.[11]

-

Dilute the mixture with 950 µL of 0.1% acetic acid to stabilize the DNJ-FMOC derivative.[11]

-

-

HPLC-FLD Conditions :

-

Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile and 0.1% aqueous acetic acid (50:50, v/v).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection : Fluorescence detector with excitation at 254 nm and emission at 322 nm.

-

Protocol 4.1.2: HPLC with Evaporative Light Scattering Detection (ELSD)

This method avoids the need for derivatization by using a detector that measures light scattered by analyte particles after solvent evaporation.[21][22]

-

Sample Preparation : Dissolve the extract in the mobile phase. Centrifuge and filter before injection.

-

HPLC-ELSD Conditions :

Protocol 4.1.3: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and specific method is ideal for complex matrices and low concentrations, and it does not require derivatization.[24]

-

Sample Preparation : Dilute the extract with the initial mobile phase. Centrifuge and filter.

-

HPLC Conditions :

-

MS/MS Conditions :

-

Ionization : Electrospray Ionization, Positive Mode (ESI+).

-

Monitoring : Multiple Reaction Monitoring (MRM).

-

Transition : Monitor the transition of the parent ion [M+H]⁺ to a specific product ion (e.g., m/z 164.1 → product ion).

-

Quantitative Data: Analytical Method Performance and DNJ Content

| Parameter | HPLC-ELSD | HPLC-MS/MS | Reference |

| Derivatization | Not required | Not required | [21][24] |

| Limit of Detection (LOD) | 2.97 µg/mL | 100 pg (on column) | [4][21] |

| Limit of Quantification (LOQ) | 9.00 µg/mL | 75 pg (on column) | [4][21] |

| Linearity (r²) | >0.999 | N/A | [21] |

Table 2: Performance Characteristics of Key Analytical Methods for DNJ Quantification.

| Mulberry Variety | Leaf Age | DNJ Content (mg/g dry weight) | Reference |

| Morus cathayana | Mature | 2.90 ± 0.57 | [11] |

| Morus bombycis var. lembang | Mature | 1.413 ± 0.023 | [11] |

| Morus alba 'Korin' | N/A | 7.07 | [12] |

| Morus alba 'K-2' | N/A | 2.72 | [14] |

| Morus alba 'S-13' | N/A | 1.35 | [14] |

| Morus atropurpurea Roxb. | Fruit (FW) | up to 0.1776 | [25] |

| Average (29 batches) | N/A | 0.20 - 3.88 | [13] |

Table 3: DNJ Content in Various Mulberry Cultivars and Tissues. (Note: FW = Fresh Weight).

Signaling Pathways and Mechanism of Action

DNJ exerts its therapeutic effects by modulating several key biological pathways.

α-Glucosidase Inhibition

The primary mechanism for DNJ's antihyperglycemic effect is the competitive inhibition of α-glucosidases in the small intestine.[3][26] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.

-

Mechanism : As a glucose analog, DNJ binds to the active site of α-glucosidase with high affinity.[3] This interaction is a reversible, competitive inhibition.[26][27] By blocking the enzyme, DNJ delays carbohydrate digestion, which in turn reduces the rate of glucose absorption and lowers the postprandial blood glucose peak.[1][11] The half-maximal inhibitory concentration (IC₅₀) of DNJ against α-glucosidase has been reported to be as low as 0.297 µg/mL.[26]

Caption: Mechanism of α-glucosidase inhibition by 1-Deoxynojirimycin (DNJ).

Insulin Signaling Pathway (PI3K/AKT)

Beyond its effects in the intestine, DNJ has been shown to improve insulin sensitivity in peripheral tissues like skeletal muscle. This action is mediated through the activation of the PI3K/AKT signaling pathway, a central regulator of glucose metabolism.[28][29][30]

-

Mechanism : DNJ treatment increases the phosphorylation of key proteins in the insulin signaling cascade, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), PI3K, and Akt.[28][29][31] The activation of Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream into muscle cells and thereby improving insulin sensitivity and lowering blood glucose levels.[28][30]

Caption: DNJ enhances insulin sensitivity via the PI3K/AKT signaling pathway.

Antioxidant Signaling Pathway (AKT/NRF2/OGG1)

DNJ also exhibits antioxidant properties by mitigating oxidative stress, particularly in high-glucose conditions. This is achieved through the activation of the NRF2 pathway, a master regulator of cellular antioxidant responses.[32][33]

-

Mechanism : Studies have shown that DNJ can activate Akt, which in turn promotes the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (NRF2).[32][33] In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-containing genes. One key target is 8-oxoguanine DNA glycosylase (OGG1), an enzyme that repairs oxidative DNA damage.[32][33] By upregulating NRF2 and OGG1, DNJ helps protect cells from high-glucose-induced oxidative DNA damage.[32]

Caption: DNJ mitigates oxidative stress via the AKT/NRF2/OGG1 signaling pathway.

Conclusion

1-Deoxynojirimycin hydrochloride is a high-value natural product from mulberry with well-documented therapeutic potential, primarily for managing hyperglycemia. This guide has provided a detailed technical framework for its discovery, extraction, purification, and analysis. The outlined protocols offer robust starting points for laboratory research and process development. Furthermore, the elucidation of its mechanisms of action through key signaling pathways underscores the multifaceted pharmacological profile of DNJ, encouraging further investigation into its applications in metabolic disorders and beyond. The continued optimization of extraction and purification technologies will be critical for the cost-effective production of DNJ, paving the way for its broader use in clinical and nutraceutical settings.

References

- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved 1-Deoxynojirimycin (DNJ) production in mulberry leaves fermented by microorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Production of the α-glycosidase inhibitor 1-deoxynojirimycin from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Response Surface Optimized Extraction of 1-Deoxynojirimycin from Mulberry Leaves (Morus alba L.) and Preparative Separation with Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of 1-deoxynojirimycin extraction from mulberry leaves by using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thescipub.com [thescipub.com]

- 12. mdpi.com [mdpi.com]

- 13. CN102424667A - Method for extracting 1-deoxynojirimycin from mulberry leaves - Google Patents [patents.google.com]

- 14. phytojournal.com [phytojournal.com]

- 15. scispace.com [scispace.com]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 17. Ultrasound-assisted extraction of functional compound from mulberry (Morus alba L.) leaf using response surface methodology and effect of microencapsulation by spray drying on quality of optimized extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CN102718697A - Method for preparing mulberry leaf 1-deoxynojirimycin extract with filter membrane and resin - Google Patents [patents.google.com]

- 21. Development and Validation of a Unique HPLC-ELSD Method for Analysis of 1-Deoxynojirimycin Derived from Silkworms -Korean Journal of Pharmacognosy [koreascience.kr]

- 22. Determination of 1-deoxynojirimycin in mulberry leaves using hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. globethesis.com [globethesis.com]

- 24. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]

- 27. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Mulberry (Morus alba L.) Leaf Extract and 1-Deoxynojirimycin Improve Skeletal Muscle Insulin Resistance via the Activation of IRS-1/PI3K/Akt Pathway in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to 1-Deoxynojirimycin Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, stands as a prominent natural product renowned for its potent inhibition of α-glucosidase enzymes.[1][2] This inhibitory action forms the basis of its clinical application in the management of type 2 diabetes by delaying carbohydrate digestion and absorption.[3][4] Beyond its anti-diabetic effects, DNJ and its derivatives have garnered significant attention for their potential antiviral, anti-cancer, and anti-obesity properties.[1][5] The therapeutic versatility of DNJ stems from its structural mimicry of the D-glucose pyranose ring, allowing it to competitively bind to the active sites of key carbohydrate-processing enzymes.[2][5] Understanding the nuanced relationship between the chemical structure of DNJ and its biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-deoxynojirimycin hydrochloride and its analogs, supported by experimental data and methodologies.

Core Structure-Activity Relationships of 1-Deoxynojirimycin

The inhibitory prowess of 1-deoxynojirimycin (DNJ) against α-glucosidases is intricately linked to its molecular architecture. As a glucose mimic, the piperidine ring of DNJ, with its multiple hydroxyl groups, competitively blocks the active site of these enzymes.[5] The nitrogen atom within the ring, which replaces the endocyclic oxygen of glucose, is crucial for this interaction as it can mimic the charge of the proposed oxocarbenium ion transition state formed during glycoside hydrolysis.[5] Modifications to the core DNJ structure, particularly at the nitrogen atom and the carbon skeleton, have profound effects on its inhibitory potency and selectivity.

N-Alkylation and N-Substitution

The introduction of alkyl groups to the nitrogen atom of the DNJ ring is a well-explored strategy to modulate its biological activity.[6] This modification can significantly enhance the inhibitory effect against α-glucosidases. The affinity of N-alkyl-1-deoxynojirimycin derivatives for α- and β-glucosidases is often attributed to the presence of a lipophilic pocket within the enzyme's active site.[3][6]

Generally, increasing the length of the N-alkyl chain can lead to enhanced inhibitory activity up to a certain point, after which further increases in chain length may lead to a decrease in potency. For instance, N-hydroxyethyl-DNJ (miglitol) and N-butyl-DNJ (miglustat) are two clinically approved drugs derived from N-alkylation of DNJ, used for the treatment of type II diabetes and Gaucher disease, respectively.[6] The introduction of more complex substituents, such as phenyltriazole moieties, has also been shown to yield compounds with significantly greater activity than the parent DNJ.[3]

C-Substitution and Hybrid Molecules

Modifications at the carbon skeleton of the DNJ ring offer another avenue for derivatization. The synthesis of hybrids, such as those combining DNJ with chrysin, has been investigated to improve properties like lipophilicity and bioavailability.[7] These hybrid molecules can exhibit enhanced α-glucosidase inhibitory activity compared to DNJ alone. For example, a chrysin-DNJ conjugate linked by an alkyl chain demonstrated a mixed-type inhibition of α-glucosidase.[7]

The following table summarizes the α-glucosidase inhibitory activity of various DNJ derivatives, highlighting the impact of different structural modifications.

| Compound | Modification | Linker | Substituent on Phenyl Ring | IC50 (µM) | Reference |

| DNJ | - | - | - | 155 ± 15 | [3] |

| Acarbose | - | - | - | 822.0 ± 1.5 | [5] |

| Compound 12 | Phenyltriazole | C4 | H | 105 ± 9 | [3] |

| Compound 13 | Phenyltriazole | C4 | 4-F | 29 ± 2 | [3] |

| Compound 14 | Phenyltriazole | C4 | 4-Cl | 20 ± 2 | [3] |

| Compound 16 | Phenyltriazole | C6 | H | 28 ± 3 | [3] |

| Compound 17 | Phenyltriazole | C6 | 4-F | 18 ± 2 | [3] |

| Compound 18 | Phenyltriazole | C6 | 4-Cl | 11 ± 1 | [3] |

| Compound 19 | Phenyltriazole | C6 | 4-Br | 11 ± 1 | [3] |

| Compound 20 | Phenyltriazole | C6 | 4-I | 13 ± 1 | [3] |

| Compound 6 (DNJ-chrysin hybrid) | Chrysin | C3 alkyl chain | - | 0.51 | [7] |

| Compound 34 | N-alkyl | - | - | 150 (Ki) | [5] |

| Compound 40 | N-alkyl | - | - | 52 (Ki) | [5] |

| Compound 43 | N-alkyl | - | - | 10 (Ki) | [5] |

Signaling Pathways Modulated by 1-Deoxynojirimycin Derivatives

The biological effects of DNJ and its analogs extend beyond intestinal α-glucosidase inhibition. A critical mechanism of action, particularly relevant to their antiviral activity, involves the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II.[8][9] These enzymes are essential for the proper folding of viral glycoproteins. By inhibiting these enzymes, DNJ derivatives can disrupt the viral life cycle.

Furthermore, DNJ has been shown to mitigate oxidative DNA damage by activating the NRF2/OGG1 signaling pathway, suggesting a role in cellular protection against oxidative stress.[10]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

A widely used method to determine the α-glucosidase inhibitory activity of DNJ derivatives involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][11][12]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (DNJ derivatives)

-

Positive control (e.g., Acarbose)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add a specific volume of the test compound solution (e.g., 20 µL or 50 µL).[7][12]

-

Add the α-glucosidase solution (e.g., 20 µL or 100 µL) to each well.[7][12]

-

Pre-incubate the mixture at 37°C for a set period (e.g., 5, 10, or 15 minutes).[7][12]

-

Initiate the reaction by adding the pNPG substrate solution (e.g., 20 µL or 40 µL).[7][12]

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 20, 30, or 60 minutes).[12]

-

-

Termination and Measurement:

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[12]

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[12]

-

Cytotoxicity Assay

Assessing the cytotoxicity of novel DNJ derivatives is crucial to determine their therapeutic window. A common method is the MTT or CCK-8 assay, which measures cell viability.[13][14]

Materials:

-

Human cell line (e.g., HL60)[3]

-

Cell culture medium

-

Test compounds (DNJ derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line to the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a predetermined density and incubate to allow for attachment (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add the compound solutions to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the MTT or CCK-8 reagent to each well and incubate for a few hours. Living cells will reduce the tetrazolium salt to a colored formazan product.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

-

-

Calculation:

-

Cell viability is calculated as a percentage of the vehicle control.

-

The CC50 (the concentration of the compound that causes 50% cytotoxicity) can be determined from the dose-response curve.

-

Conclusion and Future Directions

The structure-activity relationship of this compound is a rich and evolving field of study. The core piperidine structure with its hydroxyl groups is fundamental to its inhibitory activity, while modifications at the nitrogen and carbon atoms provide powerful means to enhance potency and modulate selectivity. N-alkylation and the introduction of bulky hydrophobic groups have proven to be effective strategies for increasing α-glucosidase inhibition. The development of hybrid molecules represents a promising approach to improve pharmacokinetic properties and potentially introduce multi-target functionalities.

Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and structural biology to design DNJ derivatives with improved affinity and selectivity for specific α-glucosidase isozymes or other therapeutic targets.

-

Exploring Novel Substituents: Synthesizing and evaluating a wider range of diverse substituents at both the N- and C-positions to further probe the SAR.

-

Multi-target Ligands: Designing hybrid molecules that can simultaneously modulate multiple pathways involved in complex diseases like diabetes and cancer.

-

In Vivo Studies: Moving beyond in vitro assays to evaluate the efficacy, pharmacokinetics, and safety of promising DNJ derivatives in relevant animal models.

A thorough understanding of the principles outlined in this guide will be instrumental for researchers and drug development professionals in harnessing the full therapeutic potential of the 1-deoxynojirimycin scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing [mdpi.com]

- 3. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors [mdpi.com]

- 4. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling [mdpi.com]

- 11. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. dojindo.com [dojindo.com]

Beyond the Sweet Spot: A Technical Guide to the Diverse Biological Activities of 1-Deoxynojirimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, is a well-recognized therapeutic agent for the management of type 2 diabetes. Its hydrochloride salt, 1-Deoxynojirimycin hydrochloride (DNJ-HCl), offers improved stability and bioavailability. While its impact on carbohydrate metabolism is extensively documented, a growing body of evidence reveals a broader spectrum of biological activities that extend far beyond glucosidase inhibition. This technical guide provides an in-depth exploration of these non-canonical functions of DNJ-HCl, offering researchers and drug development professionals a comprehensive overview of its potential in diverse therapeutic areas. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols to investigate these activities, and provides visual representations of the involved signaling pathways.

Modulation of Lipid Metabolism

Beyond its effects on glucose, DNJ-HCl has demonstrated significant potential in regulating lipid metabolism, suggesting its utility in addressing dyslipidemia and related metabolic disorders.

Signaling Pathways

DNJ-HCl's influence on lipid metabolism is multifaceted, involving the modulation of key enzymes and signaling pathways that govern fatty acid synthesis and oxidation. One of the central pathways implicated is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by DNJ-HCl leads to the downstream inhibition of acetyl-CoA carboxylase (ACC) and a decrease in the expression of fatty acid synthase (FAS), two critical enzymes in de novo lipogenesis. Concurrently, AMPK activation enhances the activity of carnitine palmitoyltransferase 1 (CPT1), a rate-limiting enzyme in fatty acid β-oxidation.

Quantitative Data Summary

| Parameter | Animal Model | DNJ-HCl Dose | Duration | Result | Reference |

| Serum Triglycerides | Humans with hypertriglyceridemia | 12 mg, 3x/day | 12 weeks | Modest decrease | [1] |

| Hepatic Triglycerides | High-fat diet-induced obese mice | Not specified | Not specified | Significant reduction | [2] |

| Adiponectin Levels | Rats | 1 mg/kg/day | 4 weeks | Increased plasma adiponectin | [3] |

Experimental Protocols

-

Animal Model: Male C57BL/6J mice, 8 weeks old.

-

Diet: High-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and dyslipidemia.

-

Treatment: Administer DNJ-HCl (e.g., 50 mg/kg body weight) or vehicle (saline) daily by oral gavage for 4 weeks.

-

Sample Collection: At the end of the treatment period, fast mice for 12 hours and collect blood via cardiac puncture. Perfuse the liver with PBS and excise for analysis.

-

Biochemical Analysis:

-

Measure serum levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available enzymatic kits.

-

Homogenize liver tissue and extract lipids using the Folch method. Quantify hepatic triglyceride and cholesterol content.

-

-

Western Blot Analysis of Hepatic Tissue:

-

Homogenize liver samples in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 30-50 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, and FAS overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL detection system and quantify using densitometry software. Normalize to a loading control like β-actin.

-

Enhancement of Insulin Sensitivity

DNJ-HCl has been shown to improve insulin sensitivity through mechanisms independent of its effects on intestinal glucose absorption.

Signaling Pathways

The PI3K/AKT signaling pathway is a critical mediator of insulin action. DNJ-HCl has been demonstrated to enhance insulin signaling by promoting the phosphorylation of key components of this pathway in skeletal muscle and other insulin-sensitive tissues. This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.

Quantitative Data Summary

| Parameter | Cell/Animal Model | DNJ-HCl Dose | Duration | Result | Reference |

| Glucose Uptake | L6 myotubes | Not specified | Not specified | Increased insulin-stimulated glucose uptake | [2] |

| p-AKT/AKT ratio | Skeletal muscle of db/db mice | Not specified | Not specified | Significantly increased | [2] |

| p-IRS-1/IRS-1 ratio | Skeletal muscle of db/db mice | Not specified | Not specified | Significantly increased | [2] |

Experimental Protocols

-

Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

-

Treatment: Serum-starve the myotubes for 3 hours. Pre-treat with DNJ-HCl (e.g., 10 µM) for 1 hour, followed by stimulation with insulin (100 nM) for 30 minutes.

-

Glucose Uptake Measurement:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM 2-deoxy-D-glucose for 10 minutes.

-

Stop the uptake by washing with ice-cold KRH buffer.

-

Lyse the cells with 0.1 N NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize glucose uptake to the total protein content of each well.

-

-

Western Blot Analysis:

-

Treat L6 myotubes as described above.

-

Lyse cells and perform Western blotting as detailed in section 1.3.1., using primary antibodies against p-AKT (Ser473), AKT, p-IRS-1 (Tyr612), and IRS-1.

-

Anti-inflammatory and Antioxidant Activities

DNJ-HCl exhibits potent anti-inflammatory and antioxidant properties, suggesting its therapeutic potential in conditions characterized by chronic inflammation and oxidative stress.

Signaling Pathways

DNJ-HCl can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and iNOS.[4]

DNJ-HCl can bolster the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress, or treatment with DNJ-HCl, can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Quantitative Data Summary

| Parameter | Cell/Animal Model | DNJ-HCl Dose | Duration | Result | Reference |

| TNF-α production | LPS-stimulated RAW 264.7 macrophages | Not specified | Not specified | Dose-dependent inhibition | [4] |

| IL-6 production | LPS-stimulated RAW 264.7 macrophages | Not specified | Not specified | Dose-dependent inhibition | [4] |

| NO production | LPS-stimulated RAW 264.7 macrophages | Not specified | Not specified | Dose-dependent inhibition | [4] |

| Nrf2 nuclear translocation | Not specified | Not specified | Not specified | Increased | |

| HO-1 expression | Not specified | Not specified | Not specified | Upregulated |

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS.

-

Treatment: Seed cells in a 24-well plate. Pre-treat with various concentrations of DNJ-HCl for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

-

Western Blot for NF-κB Translocation:

-

Treat cells as described above for shorter time points (e.g., 30-60 minutes).

-

Prepare nuclear and cytoplasmic extracts using a nuclear extraction kit.

-

Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of the fractions.

-

-

Cell Culture and Treatment: Culture HepG2 cells and treat with DNJ-HCl for various time points.

-

Western Blot Analysis:

-

Prepare whole-cell lysates and nuclear extracts.

-

Perform Western blotting for Nrf2 on both whole-cell lysates and nuclear extracts.

-

Analyze the expression of downstream targets HO-1 and NQO1 in whole-cell lysates.

-

Antiviral Activity

DNJ and its derivatives have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including influenza, dengue, and HIV. While some of this activity is attributed to the inhibition of ER α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins, evidence suggests that other mechanisms may also be at play.

Non-Glucosidase Dependent Mechanisms

The precise non-glucosidase dependent antiviral mechanisms of DNJ-HCl are still under investigation. However, it is hypothesized that DNJ-HCl may interfere with other host cell factors that are essential for viral replication or assembly. The immunomodulatory and anti-inflammatory effects of DNJ-HCl could also contribute to its antiviral activity by creating a less favorable environment for viral propagation.

Quantitative Data Summary

| Virus | Cell Line | DNJ Derivative | IC50 | Reference |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | N-nonyl-DNJ (NN-DNJ) | ~1 µM | [5] |

| SARS-CoV-2 | ACE2-A549 | Various 1-DNJ derivatives | Varied | [6] |

Experimental Protocols

-

Cell Culture: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in a 12-well plate.

-

Virus Infection: Infect the cells with a known titer of the virus for 1 hour at 37°C.

-

Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of DNJ-HCl.

-

Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

-

Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The concentration of DNJ-HCl that reduces the number of plaques by 50% is the IC50.

Regulation of Apoptosis and Autophagy

Emerging evidence suggests that DNJ-HCl can modulate the intricate cellular processes of apoptosis (programmed cell death) and autophagy (cellular self-digestion).

Signaling Pathways

DNJ-HCl has been shown to have a dual role in apoptosis, either promoting or inhibiting it depending on the cell type and context. In some cancer cells, DNJ-HCl can induce apoptosis.[3][7] In other cell types, such as pancreatic β-cells under high glucose stress, DNJ-HCl can inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and regulating the activity of caspases.[8][9]

The effect of DNJ-HCl on autophagy is less well-characterized. Autophagy is a critical cellular process for maintaining homeostasis and can be either a survival or a death mechanism. The interplay between autophagy and apoptosis is complex. Further research is needed to elucidate the specific molecular pathways through which DNJ-HCl influences autophagy. A common method to assess autophagy is to monitor the conversion of LC3-I to LC3-II by Western blot.

Quantitative Data Summary

| Parameter | Cell Line | DNJ-HCl Concentration | Result | Reference |

| Apoptosis | A172 glioblastoma cells | 2.6 and 5.3 mM | Induced apoptotic cell death | [3] |

| Necrosis | ACP02 gastric adenocarcinoma cells | 19.6 mM | Induced necrotic cell death | [7] |

| Apoptosis Inhibition | High glucose-treated INS-1 cells | Not specified | Inhibited apoptosis | [8][9] |

Experimental Protocols

-

Cell Culture and Treatment: Seed cells in a 6-well plate. Treat with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of DNJ-HCl for a specified time.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Cell Culture and Treatment: Seed cells in a 6-well plate. Treat with an autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) in the presence or absence of DNJ-HCl.

-

Cell Lysis and Western Blot: Lyse the cells and perform Western blotting as described in section 1.3.1. Use a primary antibody that recognizes both LC3-I and LC3-II.

-

Analysis: Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation. Co-treatment with an autophagy inhibitor can help to distinguish between increased autophagosome synthesis and decreased degradation (autophagic flux).

Regulation of Gene Expression

The diverse biological activities of DNJ-HCl are ultimately mediated by its ability to modulate the expression of various genes.

Mechanisms of Gene Regulation

DNJ-HCl can influence gene expression through its effects on the signaling pathways described above. For instance, the activation of Nrf2 and the inhibition of NF-κB directly impact the transcription of a wide array of genes involved in antioxidant defense and inflammation, respectively. The activation of AMPK and PI3K/AKT pathways also leads to changes in the expression of genes involved in metabolism.

Experimental Protocols

-

Cell Culture and Treatment: Treat cells with DNJ-HCl for a specified time.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit and reverse transcribe it into cDNA.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes of interest. Use appropriate housekeeping genes (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a multifaceted molecule with a range of biological activities that extend well beyond its established role as a glucosidase inhibitor. Its ability to modulate lipid metabolism, enhance insulin sensitivity, exert anti-inflammatory and antioxidant effects, influence viral replication, and regulate fundamental cellular processes like apoptosis and autophagy, opens up exciting new avenues for its therapeutic application. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound in a variety of disease contexts. Further investigation into the non-canonical mechanisms of DNJ-HCl is warranted to fully unlock its therapeutic promise.

References

- 1. Lipid metabolism is dysregulated in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxynojirimycin (DNJ) Ameliorates Indomethacin-Induced Gastric Ulcer in Mice by Affecting NF-kappaB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of 1-Deoxynojirimycin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, is a naturally occurring iminosugar found primarily in mulberry leaves. Its hydrochloride salt, 1-Deoxynojirimycin hydrochloride (DNJ-HCl), is of significant interest in the pharmaceutical industry for its potential therapeutic applications, particularly in the management of type 2 diabetes. A thorough understanding of its pharmacokinetic profile and bioavailability is crucial for the development of effective and safe therapeutic formulations. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of DNJ-HCl, detailing experimental methodologies, presenting quantitative data in a structured format, and illustrating key biological pathways.

Introduction

1-Deoxynojirimycin (C₆H₁₃NO₄), also known as moranoline, is a piperidine alkaloid with a structure analogous to glucose.[1][2] This structural similarity allows it to competitively inhibit α-glucosidases in the small intestine, thereby delaying the digestion and absorption of carbohydrates and consequently lowering postprandial blood glucose levels.[3] DNJ is found in various plants and microorganisms, but mulberry (Morus alba) leaves are its most well-known source.[2] For pharmaceutical applications, it is often used in its more stable hydrochloride salt form. This guide will focus on the absorption, distribution, metabolism, and excretion (ADME) properties of DNJ-HCl, providing a critical resource for researchers in the field.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body and is fundamental to determining dosing regimens and predicting therapeutic efficacy and potential toxicity.

Absorption

Following oral administration, DNJ is absorbed from the gastrointestinal tract. Studies in rats have shown that plasma concentrations of DNJ increase in a dose-dependent manner.[4] The absorption of DNJ appears to be rapid, with peak plasma concentrations (Tmax) generally observed within 30 minutes to an hour in rats.[4][5]

Interestingly, the formulation of DNJ can influence its absorption. One study found that the bioavailability of pure DNJ was higher compared to that of a mulberry leaf extract, suggesting that other components in the extract may hinder its absorption.[6] Conversely, the co-administration of carboxymethylcellulose sodium (CMCNa) has been shown to slow down the absorption rate of DNJ, which could potentially prolong its therapeutic effect in managing postprandial hyperglycemia.[5]

Bioavailability

Oral bioavailability is a critical parameter that indicates the fraction of an orally administered drug that reaches the systemic circulation unchanged. A study in rats reported an oral bioavailability of 50 ± 9% for DNJ following a comparison of intravenous and oral administration.[7] Another study reported an absolute bioavailability of 62 ± 24% for N-methyl-1-deoxynojirimycin, a derivative of DNJ, in rats.[7]

Distribution

After absorption, DNJ is distributed to various tissues. However, detailed tissue distribution studies are limited. It has been noted that plasma protein binding of DNJ is very low.[5]

Metabolism

Current evidence suggests that DNJ is not significantly metabolized in the body. Studies in rats have shown that orally administered DNJ is absorbed as an intact form, with no metabolites detected in the plasma.[4]

Excretion

The primary route of elimination for DNJ is renal excretion.[5] After intravenous administration in rats, DNJ disappeared from the plasma in two phases, with an initial half-life of 3 minutes and a terminal half-life of 51 minutes.[5] This indicates a rapid excretion from the body.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of 1-Deoxynojirimycin from various preclinical studies.

Table 1: Pharmacokinetic Parameters of 1-Deoxynojirimycin in Rats after Oral Administration

| Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Oral Bioavailability (%) | Reference |

| 80 | - | - | - | 50 ± 9 | [7] |

| 110 | 0.015 (15 µg/mL) | 0.5 | - | - | [4] |

| Not Specified | 12.98 ± 1.92 | 0.50 ± 0.10 | 19.22 ± 1.37 | - | [5] |

Table 2: Pharmacokinetic Parameters of N-methyl-1-deoxynojirimycin in Rats

| Administration Route | Dose (mg/kg) | Oral Bioavailability (%) | Reference |

| Intravenous & Oral | 10 (IV) & 80 (Oral) | 62 ± 24 | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of pharmacokinetic data. This section outlines the methodologies for key experiments cited in the literature.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of DNJ-HCl after oral and intravenous administration.

Animals: Male Sprague-Dawley rats are commonly used.[6][7] The animals are typically fasted overnight before the experiment with free access to water.

Dose Administration:

-

Oral (p.o.): DNJ-HCl is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

-

Intravenous (i.v.): A sterile solution of DNJ-HCl is administered via a cannulated vein (e.g., the femoral or jugular vein).

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from a cannulated artery or via retro-orbital bleeding. The blood is collected in heparinized tubes and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

Sample Analysis: Plasma concentrations of DNJ are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection.[4][7]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis.

Analytical Method: UPLC-MS/MS for DNJ Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of DNJ in biological matrices.

Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.[7]

Chromatographic Conditions:

-

Column: A HILIC column (e.g., MN-NUCLEODUR HILIC) is often used for the separation of the polar DNJ molecule.[7]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water containing a small percentage of formic acid and ammonium acetate is a common mobile phase.[7]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[7]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored for DNJ are typically m/z 164.1 → 110.1.[7]

-

Internal Standard: An appropriate internal standard, such as miglitol (m/z 208.1 → 146.1), is used to ensure accuracy and precision.[7]

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the intestinal permeability of DNJ-HCl as a predictor of its oral absorption.

Cell Culture:

-

Caco-2 cells, a human colon adenocarcinoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

-

The cells are seeded on permeable Transwell® inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[8][9]

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be within an acceptable range (e.g., >250 Ω·cm²). The permeability of a paracellular marker, such as Lucifer Yellow, is also measured to confirm monolayer integrity.[8][9]

Transport Experiment:

-

The transport of DNJ-HCl is measured in both apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretive) directions.

-

The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

A solution of DNJ-HCl at a known concentration is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).

-

At specified time intervals, samples are taken from the receiver compartment and the concentration of DNJ is determined by a validated analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of 1-Deoxynojirimycin in Glucose Metabolism

1-Deoxynojirimycin primarily exerts its anti-hyperglycemic effect through the inhibition of α-glucosidases in the intestine. However, studies also suggest that it influences glucose metabolism through the regulation of key proteins and signaling pathways in the intestine and liver.[10]

Caption: Intestinal mechanism of 1-DNJ on glucose absorption.

In the liver, DNJ has been shown to modulate the expression and activity of enzymes involved in glycolysis and gluconeogenesis.[10]

Caption: Hepatic mechanism of 1-DNJ on glucose metabolism.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Workflow for Caco-2 Permeability Assay

This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay.

Caption: Workflow for a Caco-2 permeability assay.

Conclusion

This compound exhibits rapid absorption and a moderate oral bioavailability in preclinical models. Its primary mechanism of action is the inhibition of intestinal α-glucosidases, but it also appears to modulate hepatic glucose metabolism. The compound is minimally metabolized and is primarily excreted via the kidneys. The provided experimental protocols for in vivo pharmacokinetic studies and in vitro permeability assays offer a foundation for further research and development. A comprehensive understanding of these ADME properties is paramount for the successful clinical translation of DNJ-HCl as a therapeutic agent for type 2 diabetes and potentially other metabolic disorders. Future research should focus on detailed tissue distribution studies and the elucidation of its effects on a broader range of metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of absorption of 1-deoxynojirimycin from mulberry water extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A UPLC-MS/MS method for simultaneous determination of 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin in rat plasma and its application in pharmacokinetic and absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

1-Deoxynojirimycin Hydrochloride: A Technical Guide to a Naturally Occurring Iminosugar

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a potent inhibitor of α-glucosidase enzymes.[1] Naturally occurring in sources such as mulberry leaves (Morus alba) and certain bacteria like Bacillus and Streptomyces species, this iminosugar and its hydrochloride salt (DNJ-HCl) have garnered significant attention for their therapeutic potential.[1][2][3] As a glucose analogue where the ring oxygen is replaced by a nitrogen atom, DNJ effectively targets enzymes responsible for carbohydrate digestion, leading to a reduction in postprandial hyperglycemia.[1][4] Its biological activities extend beyond glycemic control, with demonstrated anti-obesity, antiviral, and anti-inflammatory properties.[1][5] This technical guide provides an in-depth overview of 1-deoxynojirimycin hydrochloride, including its natural sources, biosynthesis, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its influence on key cellular signaling pathways.

Natural Occurrence and Biosynthesis

1-Deoxynojirimycin is predominantly found in the leaves, roots, and stems of mulberry trees (Morus spp.), as well as in the dayflower (Commelina communis) and certain bacterial fermentation broths.[2][3][4] The concentration of DNJ can vary depending on the plant part and its stage of development.[6]

The biosynthesis of DNJ is not yet fully elucidated, but studies suggest distinct pathways in plants and microbes, primarily originating from glucose.[7] In microbes such as Streptomyces lavendulae, the proposed pathway begins with fructose-6-phosphate from the glycolysis pathway and involves a series of amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction steps.[4][8] A key feature of the microbial pathway is a C2-N-C6 cyclization of the glucose-derived carbon skeleton.[4][8] In plants like mulberry, it is proposed that biosynthesis also starts from glucose, which is converted to 2-amino-2-deoxy-D-mannitol (ADM). ADM is then acted upon by ADM dehydrogenase to form nojirimycin, which subsequently undergoes dehydration and reduction to yield 1-DNJ.[7][9]

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for 1-deoxynojirimycin is the competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[4][9] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.

As an iminosugar, the structure of DNJ mimics that of the natural D-glucose substrate. The protonated nitrogen atom in the DNJ ring mimics the oxonium ion transition state of the glycosidic bond cleavage. This allows DNJ to bind with high affinity to the active site of α-glucosidases, acting as a competitive inhibitor and preventing the binding and hydrolysis of dietary carbohydrates.[9] By delaying carbohydrate digestion, DNJ reduces the rate of glucose absorption, thereby lowering postprandial blood glucose and insulin levels.[2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of 1-deoxynojirimycin and its derivatives has been quantified against various carbohydrases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating its efficacy.

| Enzyme | Source | Inhibitor | IC50 Value | Ki Value | Inhibition Type | Reference(s) |

| α-Glucosidase | Yeast | 1-Deoxynojirimycin | 8.15 ± 0.12 µM | - | - | [10] |

| α-Glucosidase | Yeast | N-alkyl-1-DNJ derivative (cpd 43) | 30.0 ± 0.60 µM | 10 µM | Competitive | [11] |

| Sucrase | Rat Small Intestine | BAY m 1099 (DNJ derivative) | - | 1.14 x 10⁻⁷ M (114 nM) | Competitive | [2] |

| Sucrase | Rat Small Intestine | BAY o 1248 (DNJ derivative) | - | 6.92 x 10⁻⁸ M (69.2 nM) | Competitive | [2] |

| Sucrase | Rat Small Intestine | BAY m 1099 (DNJ derivative) | - | 8.6 x 10⁻⁸ M (86 nM) | Competitive | [8] |

| Sucrase | Rat Small Intestine | BAY o 1248 (DNJ derivative) | - | 5.0 x 10⁻⁸ M (50 nM) | Competitive | [8] |

| Isomaltase | Intestinal | α-1-C-nonyl-1-DNJ | 3.5 nM | - | - | [5] |

| Lactase (β-galactosidase) | Rat Small Intestine | BAY m 1099 (DNJ derivative) | - | 4.9 x 10⁻⁶ M (4.9 µM) | Competitive | [8] |

| Lactase (β-galactosidase) | Rat Small Intestine | BAY o 1248 (DNJ derivative) | - | 6.7 x 10⁻⁵ M (67 µM) | Competitive | [8] |

| Maltase | - | 1-Deoxynojirimycin | 1.5 ± 0.1 x 10⁻³ M | - | Mixed-type | [7] |

Modulation of Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, 1-deoxynojirimycin influences key cellular signaling pathways involved in metabolism and cellular health.

PI3K/AKT Signaling Pathway

DNJ has been shown to improve insulin sensitivity by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in skeletal muscle and liver tissue.[12] This pathway is central to insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake. By enhancing this pathway, DNJ can help alleviate insulin resistance.[12]

AMPK Signaling Pathway

1-Deoxynojirimycin also activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[13][14] AMPK activation shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. In the context of DNJ's effects, AMPK activation can lead to increased fatty acid oxidation and glucose uptake, and inhibit processes like lipogenesis.[13][15] This mechanism contributes to DNJ's anti-obesity effects and its ability to promote the "beiging" of white adipose tissue.[13]

Intestinal Glucose Transporters

Studies in diabetic mice have shown that DNJ can down-regulate the expression of intestinal glucose transporters, specifically the sodium-glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2).[1][2][16] This action provides an additional mechanism for reducing glucose absorption, independent of its direct inhibition of α-glucosidases.

Experimental Protocols

Extraction and Purification of 1-Deoxynojirimycin from Mulberry Leaves

This protocol describes a common method for the extraction and purification of DNJ using ion-exchange chromatography.[3][17][18]

Materials:

-

Dried mulberry leaf powder

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ammonia solution (NH₃·H₂O)

-

Macroporous adsorption resin (e.g., AB-8)

-

Strongly acidic cation exchange resin (e.g., 732 type)

Procedure:

-

Extraction: Mix dried mulberry leaf powder with 55% ethanol at a solvent-to-sample ratio of 12:1 (v/w).[15] Perform the extraction at 80°C for 1.2 hours.[15] Filter the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

-

Concentration: Concentrate the combined extract under reduced pressure to remove ethanol.

-

Acidification & Macroporous Resin Chromatography: Adjust the pH of the concentrated aqueous extract to 4.0 with HCl.[17] Apply the extract to a pre-equilibrated AB-8 macroporous resin column to remove non-polar impurities. Collect the flow-through, which contains the DNJ.

-

Cation Exchange Chromatography: Apply the DNJ-containing fraction from the previous step to a 732 H-type cation exchange resin column.

-

Washing: Wash the column with deionized water to remove unbound neutral and anionic compounds.

-

Elution: Elute the bound DNJ from the cation exchange resin using a gradient of ammonia solution (e.g., starting with 0.3 M and increasing to 0.5 M NH₃·H₂O).[17]

-

Fraction Collection: Collect fractions and monitor the pH. Fractions with a pH between 9.0 and 10.0 typically contain the highest concentration of DNJ.[17]

-

Final Processing: Combine the DNJ-rich fractions, concentrate under vacuum, and lyophilize to obtain purified 1-deoxynojirimycin powder.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the IC50 value of DNJ-HCl against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (yeast)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (DNJ-HCl)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

-

Prepare a solution of pNPG (e.g., 1 mM) in phosphate buffer.

-

Prepare a series of dilutions of DNJ-HCl in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of DNJ-HCl solution (at varying concentrations).

-

Control Well (100% activity): Add 70 µL of phosphate buffer and 10 µL of α-glucosidase solution.

-

Blank Well: Add 90 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition for each DNJ-HCl concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the DNJ-HCl concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to evaluate the in vivo effect of DNJ-HCl on postprandial glucose levels.[4][19]

Animals and Treatment:

-

Use a suitable mouse model (e.g., C57BL/6J for normal physiology or db/db mice for a diabetic model).

-

Fast the mice overnight (16-18 hours) with free access to water.[19]

-

Administer DNJ-HCl or vehicle (e.g., saline) via oral gavage.

-

After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 1 g/kg body weight) via oral gavage.[7]

Procedure:

-

Baseline Blood Glucose (t=0): Before glucose administration, collect a small blood sample from the tail vein and measure the blood glucose level using a glucometer. This is the 0-minute time point.

-

Glucose Administration: Administer the prepared glucose solution to the mice by oral gavage.

-

Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]

-

Data Analysis: Plot the blood glucose concentration against time for both the DNJ-HCl treated and vehicle control groups. Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion. A significant reduction in the AUC for the DNJ-HCl group indicates improved glucose tolerance.

Western Blot Analysis for PI3K/AKT Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of AKT, a key indicator of PI3K/AKT pathway activation.[20]

Materials:

-

Cell culture or tissue samples treated with/without DNJ-HCl.

-